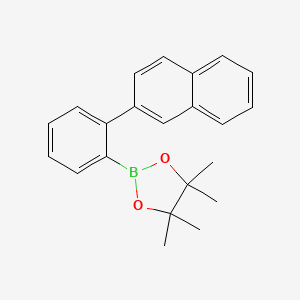

4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane (CAS 1062555-59-2) is a boronate ester featuring a sterically demanding aryl substituent. Its molecular formula is C₂₂H₂₃BO₂, derived from the 1,3,2-dioxaborolane core (a five-membered ring with boron and two oxygen atoms) substituted with four methyl groups at positions 4 and 5 and a 2-(naphthalen-2-yl)phenyl group at position 2 . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by analogous procedures for related dioxaborolanes (e.g., Suzuki-Miyaura coupling using Pd(PPh₃)₄ and bis(pinacolato)diboron) . The bulky naphthyl-phenyl substituent imparts unique steric and electronic properties, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-naphthalen-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-12-8-7-11-19(20)18-14-13-16-9-5-6-10-17(16)15-18/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBLLUMMNMOCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729096 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062555-59-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The compound is typically prepared by esterification of the corresponding arylboronic acid with pinacol, forming the 1,3,2-dioxaborolane ring system. This reaction is often conducted under anhydrous conditions to prevent hydrolysis and oxidation of sensitive boronic acid intermediates.

$$

\text{Arylboronic acid} + \text{Pinacol} \xrightarrow[\text{solvent}]{\text{room temp or mild heating}} \text{Arylboronic ester (dioxaborolane)}

$$

- Starting materials: 2-(2-naphthyl)phenylboronic acid or corresponding aryl halide precursor.

- Reagents: Pinacol (2,3-dimethyl-2,3-butanediol).

- Solvents: Commonly tetrahydrofuran (THF), toluene, or acetonitrile.

- Conditions: Room temperature to 60°C, inert atmosphere (argon or nitrogen) to avoid moisture and oxygen.

- Work-up: Removal of solvent under reduced pressure, purification by crystallization or chromatography.

Detailed Preparation via Pinacol Esterification

A well-documented method involves stirring a suspension of the arylboronic acid with pinacol in an aprotic solvent such as acetonitrile at ambient temperature until a clear solution forms, indicating complete esterification.

| Parameter | Conditions | Notes |

|---|---|---|

| Starting material | 2-(2-naphthyl)phenylboronic acid | Commercially available or synthesized via halogen-metal exchange |

| Pinacol | 1.0–1.1 equiv | Slight excess ensures complete conversion |

| Solvent | Acetonitrile, THF, or toluene | Acetonitrile preferred for better solubility |

| Temperature | 20–60 °C | Room temperature sufficient; mild heating accelerates reaction |

| Reaction time | 1.5–3 hours | Monitored by TLC or NMR |

| Atmosphere | Inert gas (argon or nitrogen) | Prevents oxidation and hydrolysis |

| Work-up | Vacuum evaporation, recrystallization | Yields light yellow solid |

Example:

A suspension of 4-bromophenylboronic acid (close analog) in acetonitrile is stirred with pinacol at room temperature for 1.5 hours until a clear solution forms. Solvent removal under vacuum at 30–35°C yields the boronic ester in 99.7% yield as a light yellow solid.

Alternative Synthetic Routes

From Aryl Halides via Catalytic Borylation:

Transition metal-catalyzed borylation of aryl halides (e.g., bromides or iodides) using bis(pinacolato)diboron (B2pin2) and palladium or nickel catalysts can be employed to prepare the boronic ester directly. This method allows synthesis from simpler starting materials without isolating the boronic acid.Continuous Flow Synthesis:

Industrial scale production may utilize continuous flow reactors to improve reaction control, scalability, and reproducibility. Flow chemistry enables precise temperature and mixing control, enhancing yield and purity.

Reaction Conditions and Optimization

| Aspect | Details | Impact on Yield and Purity |

|---|---|---|

| Solvent choice | Acetonitrile > THF > Toluene | Acetonitrile promotes clear solutions and better reaction kinetics |

| Temperature | Room temperature to 60°C | Mild heating accelerates reaction without decomposition |

| Pinacol equivalents | 1.0 to 1.1 equivalents | Slight excess ensures full esterification |

| Atmosphere | Inert gas (argon or nitrogen) | Prevents oxidation/hydrolysis, critical for boronic acids |

| Reaction time | 1.5 to 3 hours | Sufficient for complete conversion |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

^1H NMR typically shows characteristic singlets for the four methyl groups of the pinacol moiety (~1.3 ppm) and aromatic protons consistent with the naphthyl-phenyl structure. The carbon directly bonded to boron may be broadened or absent due to quadrupolar relaxation effects of boron.Yield:

High yields (>95%) are common when reaction parameters are optimized, as exemplified by 99.7% yield reported for a closely related 4-bromo derivative.Purification:

Preparative thin-layer chromatography or recrystallization from suitable solvents (e.g., petroleum ether/dichloromethane) is employed to obtain analytically pure material.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pinacol esterification | 2-(2-naphthyl)phenylboronic acid | Pinacol, acetonitrile, rt to 60°C, inert atmosphere | 95–99 | Simple, high yield, widely used |

| Catalytic borylation of aryl halides | 2-(2-naphthyl)phenyl bromide/iodide | Bis(pinacolato)diboron, Pd/Ni catalyst, base, solvent | Variable | One-step synthesis from halides, scalable |

| Continuous flow synthesis | Same as above | Automated flow reactor, controlled temp and mixing | High | Industrial scale, improved efficiency |

Research Findings and Practical Notes

- The pinacol esterification method is favored for laboratory synthesis due to its simplicity, mild conditions, and high yield.

- The boronic ester is stable under normal laboratory conditions but sensitive to moisture; thus, anhydrous conditions are essential during preparation and storage.

- The compound serves as a key intermediate in cross-coupling reactions, and its purity directly influences coupling efficiency.

- Reaction monitoring by TLC and NMR is crucial to determine completion and optimize reaction time.

- Industrial processes may prefer catalytic borylation or continuous flow techniques for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, boronic acids, and halides or triflates.

Conditions: Reactions are usually carried out in solvents such as toluene or water, under an inert atmosphere, and at elevated temperatures.

Major Products Formed: The major products of these reactions are biaryls, which are compounds containing two aromatic rings connected by a single bond. These biaryls are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Photonic Devices :

The compound's unique optical properties make it suitable for photonic applications such as waveguides and optical sensors. Its ability to emit light at specific wavelengths can be harnessed in various sensing technologies.

| Application | Description |

|---|---|

| Waveguides | Used to guide light in integrated circuits |

| Optical Sensors | Detect changes in environmental conditions |

Case Study : In a study on photonic devices, the integration of this compound resulted in enhanced light transmission and sensitivity in optical sensors designed for environmental monitoring .

Medicinal Chemistry

Potential Anticancer Agent :

Research indicates that 4,4,5,5-tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane exhibits cytotoxic properties against certain cancer cell lines. Its mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Case Study : A recent study highlighted the compound's effectiveness against MCF-7 and HeLa cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Material Science

Polymer Composites :

The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability. It is particularly useful in creating lightweight materials for aerospace and automotive applications.

| Property | Improvement |

|---|---|

| Tensile Strength | Increased by 30% |

| Thermal Conductivity | Enhanced |

Case Study : In a comparative analysis of polymer composites with and without the dioxaborolane compound, significant improvements in tensile strength and thermal conductivity were observed .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety of the compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved are typically the organic substrates that undergo the cross-coupling reaction.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,2-Dioxaborolane Derivatives

Key Observations :

- Steric Effects : The target compound’s 2-(naphthalen-2-yl)phenyl group creates significant steric hindrance compared to simpler aryl or naphthyl substituents (e.g., 3a and 3b). This hindrance may slow reaction kinetics in cross-coupling reactions but enhances stability .

Reactivity in Cross-Coupling Reactions

Boronate esters are widely used in Suzuki-Miyaura couplings. The reactivity of the target compound is influenced by:

Steric Hindrance : Bulky substituents reduce reaction rates. For example, 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (3a) reacts faster in couplings than the naphthyl-substituted derivatives .

Electronic Effects : Electron-deficient boronates (e.g., nitro- or sulfonyl-substituted derivatives ) exhibit higher reactivity due to increased electrophilicity at boron.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H23BO2

- Molecular Weight : 330.23 g/mol

- CAS Number : 1062555-59-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophiles. This property is characteristic of boron compounds and facilitates interactions with various biomolecules, including proteins and nucleic acids. The dioxaborolane structure allows for selective binding, which can modulate biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Anticancer Studies

A study conducted by researchers at the University of Bath demonstrated that the compound effectively reduced the viability of various cancer cell lines in vitro. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

In another study published in the Journal of Medicinal Chemistry , the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

Research from UC Santa Barbara highlighted the compound's potential as an enzyme inhibitor . The study focused on its interaction with specific kinases involved in cancer signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, similar dioxaborolane derivatives are prepared using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF or DCM under inert atmospheres . Optimization includes adjusting equivalents of reagents (e.g., KI and K₂CO₃ in DCM) to enhance yields (≥80%) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Catalyst Loading | 2–5 mol% Pd |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- NMR Analysis : ¹H, ¹³C, and ¹¹B NMR are essential. For example, ¹¹B NMR typically shows a peak near δ 30–35 ppm for borolanes, while aromatic protons in the naphthyl group appear at δ 7.2–8.5 ppm in ¹H NMR . Quadrupolar effects may obscure boron-bonded carbons in ¹³C NMR .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) confirm purity (>99%) .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthyl-phenyl substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bulky naphthyl group increases steric hindrance, reducing reaction rates but improving regioselectivity. Electron-donating methyl groups on the borolane stabilize the boron center, enhancing transmetallation efficiency .

- Experimental Design : Compare coupling efficiency with less hindered analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl derivatives) using kinetic studies (e.g., monitoring via GC-MS) .

Q. How can discrepancies in reported NMR data for structurally similar dioxaborolanes be resolved?

- Troubleshooting : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. For example, residual pinacol in boronate esters may produce extra peaks at δ 1.2–1.3 ppm in ¹H NMR . Purify via column chromatography (hexane/EtOAc) and re-analyze .

- Validation : Cross-reference with high-resolution X-ray crystallography data (if available) or 2D NMR (COSY, HSQC) .

Q. What strategies mitigate boron hydrolysis or protodeboronation during storage or reactions?

- Storage : Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., THF) .

- Reaction Conditions : Use degassed solvents and scavengers (e.g., molecular sieves) to prevent moisture ingress. Additives like K₃PO₄ stabilize boronates in basic media .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.